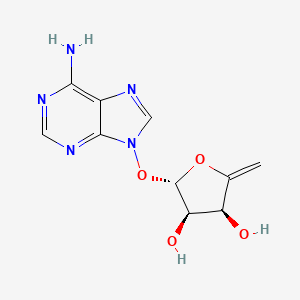

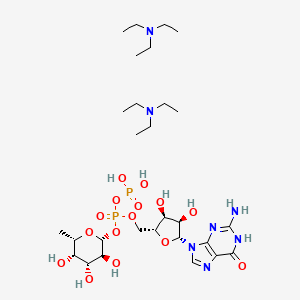

9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine: Decoyinine , is a nucleoside antibiotic and an analog of adenosine. It is known for its ability to inhibit GMP synthetase and lower intracellular GTP levels. This compound has significant applications in scientific research, particularly in the fields of microbiology and biochemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine involves the chemical modification of adenosineThe reaction conditions often involve the use of strong acids or bases, protective groups, and specific catalysts to achieve the desired modifications .

Industrial Production Methods: Industrial production of this compound is generally carried out through fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the double bond in the sugar ring, resulting in saturated derivatives.

Substitution: Substitution reactions can occur at the adenine base, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve nucleophilic reagents under basic conditions

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine .

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as a tool to study the inhibition of GMP synthetase and the effects of lowered intracellular GTP levels .

Biology: In biological research, it is used to study the regulation of RNA synthesis and the initiation of sporulation in bacteria such as Bacillus .

Industry: In the industrial sector, it is used in the production of antibiotics and other pharmaceutical compounds .

Mécanisme D'action

The primary mechanism of action of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine involves the inhibition of GMP synthetase, an enzyme crucial for the synthesis of guanine nucleotides. By inhibiting this enzyme, the compound reduces the levels of intracellular GTP, which in turn affects various cellular processes such as RNA synthesis and cell proliferation .

Comparaison Avec Des Composés Similaires

Adenosine: A naturally occurring nucleoside with similar structural features but lacks the specific modifications present in 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine.

Xanthosine: Another nucleoside analog that also affects nucleotide synthesis but through different mechanisms.

Angustmycin A: A compound with similar inhibitory effects on GMP synthetase but with different structural features

Uniqueness: The uniqueness of this compound lies in its specific structural modifications, which confer its unique inhibitory properties and make it a valuable tool in scientific research .

Propriétés

Formule moléculaire |

C10H11N5O4 |

|---|---|

Poids moléculaire |

265.23 g/mol |

Nom IUPAC |

(2S,3R,4S)-2-(6-aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol |

InChI |

InChI=1S/C10H11N5O4/c1-4-6(16)7(17)10(18-4)19-15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)/t6-,7-,10+/m1/s1 |

Clé InChI |

NJWCNYOOUNSXHX-XSSZXYGBSA-N |

SMILES isomérique |

C=C1[C@H]([C@H]([C@@H](O1)ON2C=NC3=C(N=CN=C32)N)O)O |

SMILES canonique |

C=C1C(C(C(O1)ON2C=NC3=C(N=CN=C32)N)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)

![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)